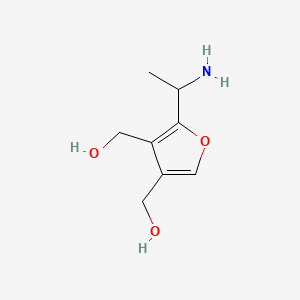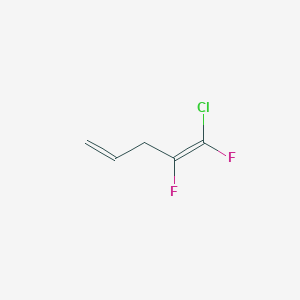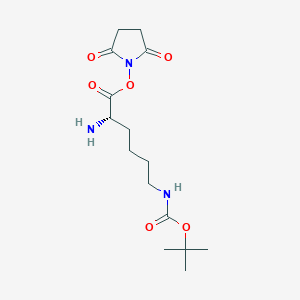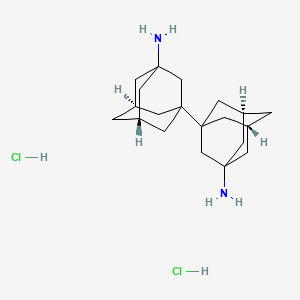
1,1'-Biadamantane-3-3'-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biadamantane-3-3’-diamine dihydrochloride is a chemical compound with the molecular formula C20H34Cl2N2. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Méthodes De Préparation
The synthesis of 1,1’-Biadamantane-3-3’-diamine dihydrochloride involves several steps. One common method includes the reaction of adamantane derivatives with amines under specific conditions. For example, 1,3-adamantanediamine can be synthesized through the reaction of dimethyl adipate with excess aminoethanol . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production.
Analyse Des Réactions Chimiques
1,1’-Biadamantane-3-3’-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Applications De Recherche Scientifique
1,1’-Biadamantane-3-3’-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a catalyst, solvent, or intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1’-Biadamantane-3-3’-diamine dihydrochloride involves its interaction with specific molecular targets. As a basic compound, it can react with acids to form corresponding salts. Its unique structure allows it to interact with various pathways and molecular targets, although detailed studies on its exact mechanism are still ongoing .
Comparaison Avec Des Composés Similaires
1,1’-Biadamantane-3-3’-diamine dihydrochloride can be compared with other adamantane derivatives, such as:
1,3-Adamantanediamine: Similar in structure but differs in the position of the amine groups.
Adamantane: The parent hydrocarbon, which lacks the amine groups present in 1,1’-Biadamantane-3-3’-diamine dihydrochloride.
These comparisons highlight the unique structural features and reactivity of 1,1’-Biadamantane-3-3’-diamine dihydrochloride, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H34Cl2N2 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(5S,7R)-3-[(5S,7R)-3-amino-1-adamantyl]adamantan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H32N2.2ClH/c21-19-7-13-1-14(8-19)4-17(3-13,11-19)18-5-15-2-16(6-18)10-20(22,9-15)12-18;;/h13-16H,1-12,21-22H2;2*1H/t13-,14+,15-,16+,17?,18?,19?,20?;; |
Clé InChI |
STRSBVPKBCJBIX-URGCRRCGSA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)C45C[C@H]6C[C@@H](C4)CC(C6)(C5)N.Cl.Cl |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


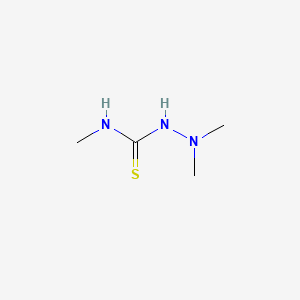
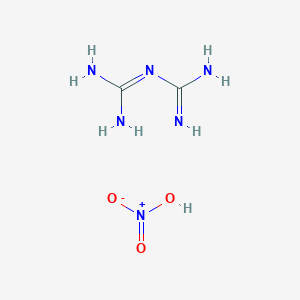
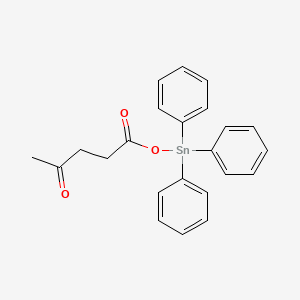


![3-Pyridinecarboxylic acid, 2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B13817426.png)
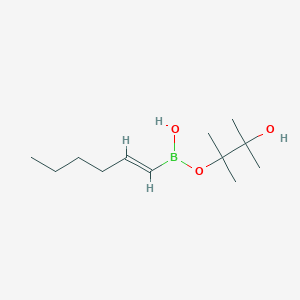
![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
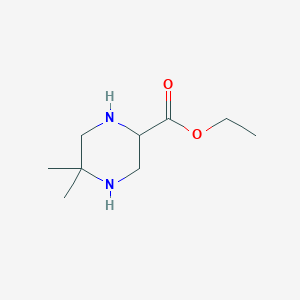
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
